4-Cyanopyridine-3-sulfonylfluoride

Catalog No.
S14037124
CAS No.
M.F
C6H3FN2O2S
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanopyridine-3-sulfonylfluoride

Product Name

4-Cyanopyridine-3-sulfonylfluoride

IUPAC Name

4-cyanopyridine-3-sulfonyl fluoride

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-4-9-2-1-5(6)3-8/h1-2,4H

InChI Key

WHIOHIGJFONLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)S(=O)(=O)F

4-Cyanopyridine-3-sulfonylfluoride is a chemical compound characterized by the presence of a cyano group and a sulfonyl fluoride group attached to a pyridine ring. This compound is notable for its unique reactivity, primarily due to the sulfonyl fluoride moiety, which enables it to participate in various chemical transformations. The structure can be represented as follows:

  • Chemical Formula: C6_6H4_4FNO2_2S
  • Molecular Weight: Approximately 185.17 g/mol

The compound's reactivity is particularly significant in the context of sulfur(VI) fluoride exchange (SuFEx) click chemistry, which allows for the formation of diverse sulfonyl-containing compounds through straightforward synthetic routes.

  • Sulfur(VI) Fluoride Exchange: The sulfonyl fluoride group readily participates in SuFEx reactions, allowing for the formation of sulfonate connections with various nucleophiles.
  • Cycloaddition Reactions: It can undergo cycloaddition with N-hydroxybenzimidoyl chlorides and N-aminopyridines, leading to the formation of heterocyclic compounds such as isoxazoles and pyrazolopyridines.
  • Reactions with Silyl Ethers: The compound can react with silyl ethers, yielding stable sulfonate derivatives .

Several methods have been developed for synthesizing 4-Cyanopyridine-3-sulfonylfluoride:

  • Palladium-Catalyzed Reactions: A common method involves using palladium catalysts to facilitate the reaction between aryl or heteroaryl bromides and sulfonyl fluorides under mild conditions. This method allows for the efficient formation of sulfonyl fluorides from various substrates .
  • Direct Sulfonation: Another approach includes direct sulfonation of cyanopyridine derivatives using sulfur trioxide or other sulfonating agents followed by fluorination to introduce the sulfonyl fluoride group.
  • SuFEx Click Chemistry: Utilizing SuFEx chemistry provides a versatile route to synthesize complex molecules incorporating the sulfonyl fluoride moiety, enabling precise control over molecular connectivity .

4-Cyanopyridine-3-sulfonylfluoride has several applications in organic synthesis and material science:

  • Building Block in Organic Synthesis: It serves as a valuable intermediate for synthesizing various pharmaceuticals and agrochemicals due to its unique reactivity.
  • Material Science: The compound can be incorporated into polymer films via SuFEx reactions, allowing for the development of reactive films used in advanced materials.
  • Chemical Probes: Its ability to react with nucleophilic residues makes it useful as a chemical biology probe for studying biological processes .

Interaction studies involving 4-Cyanopyridine-3-sulfonylfluoride primarily focus on its reactivity with nucleophiles and other electrophiles. Its sulfonyl fluoride group is known to react with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. These interactions are critical for understanding its potential applications in drug discovery and development.

Several compounds exhibit structural similarities to 4-Cyanopyridine-3-sulfonylfluoride, including:

Compound NameStructure DescriptionUnique Features
3-Cyanopyridine-2-sulfonylfluorideContains a cyano group at position 3 and a sulfonyl fluoride at position 2Different positioning of functional groups affects reactivity
6-Cyanopyridine-3-sulfonylfluorideCyano group at position 6; similar reactivity profileVariation in substitution patterns influences chemical behavior
2-Cyanopyridine-4-sulfonylfluorideCyano group at position 2; useful in SuFEx chemistryPositioning alters interaction with nucleophiles

Each of these compounds shares similarities with 4-Cyanopyridine-3-sulfonylfluoride but differs in their reactivity profiles and potential applications due to the positioning of functional groups on the pyridine ring.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

185.98992668 g/mol

Monoisotopic Mass

185.98992668 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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